Diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by reacting 3,4-dihydronaphthalen-1-one with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). By binding to the active site of the Bcl-2 protein, the compound can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1-one derivatives: These compounds share the 3,4-dihydronaphthalen-1-yl moiety and have been studied for their biological activities.
Diethyl oxalate derivatives: Compounds with similar ester functional groups and structural features.
Uniqueness
Diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate is unique due to its specific combination of functional groups and its ability to interact with biological targets such as the Bcl-2 protein. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
62741-64-4 |
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Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
diethyl 2-(3,4-dihydronaphthalen-1-yl)-3-oxobutanedioate |
InChI |
InChI=1S/C18H20O5/c1-3-22-17(20)15(16(19)18(21)23-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10-11,15H,3-4,7,9H2,1-2H3 |
InChI Key |
QXCWXWCCJJQVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CCCC2=CC=CC=C21)C(=O)C(=O)OCC |
Origin of Product |
United States |
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